molecular formula C18H17N3O2 B352627 (Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide CAS No. 1048973-61-0

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

Cat. No.: B352627
CAS No.: 1048973-61-0
M. Wt: 307.3g/mol
InChI Key: BTCQBLPVWGOUOF-UHFFFAOYSA-N
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Description

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. Specifically, a study found that these compounds demonstrated potent inhibitor effects on tumor cell lines such as murine leukemia, human leukemia, human T-cell leukemia, and human cervix carcinoma cells (Katiyar et al., 2015).

Antimalarial Activity

Research has been conducted on the antimalarial activity of related benzohydrazide compounds. A study synthesized novel derivatives and assessed their in silico and in vitro antimalarial activity, finding that these compounds displayed decent outcomes against malaria (Shaikh et al., 2021).

Cardioprotective Effects

In a study evaluating the protective effect of a similar molecule, it was found that the compound showed potential in protecting rat heart tissues from isoproterenol toxicity, suggesting its potential use in preventing cardiac remodeling in myocardial infarction (Emna et al., 2020).

Inhibition of LSD1

Benzohydrazide derivatives have also been evaluated as potential inhibitors of lysine-specific demethylase 1 (LSD1), a target in multiple malignancies. Some of these derivatives have shown significant inhibition of LSD1, indicating potential use in cancer therapy (Zhou et al., 2016).

Antimicrobial Activities

Various benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial activities. One study reported the synthesis of novel compounds showing high insecticidal activity against house fly and rice weevil, as well as excellent anti-nematode activity (Konovalova et al., 2020).

Safety and Hazards

Safety information for “(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide” is provided by Ambeed . They recommend handling the compound under inert gas and protecting it from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction. It should be handled only in a well-ventilated area or outdoors, and personal protective equipment should be used as required .

Properties

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-12-21-15-11-7-6-10-14(15)16(18(21)23)19-20-17(22)13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQBLPVWGOUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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